5-Bromo-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
5-Bromo-2-(thiophene-2-amido)benzoic acid is a compound that features a bromine atom, a thiophene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(thiophene-2-amido)benzoic acid typically involves the following steps:
Amidation: The thiophene-2-amine is then introduced through an amidation reaction, where the amine group reacts with the carboxylic acid group of the brominated benzoic acid to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield a new aryl-substituted benzoic acid derivative.
Scientific Research Applications
5-Bromo-2-(thiophene-2-amido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(thiophene-2-amido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The thiophene ring and bromine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-formyl-benzoic acid
- 5-Bromo-2,2’-bithiophene
Uniqueness
5-Bromo-2-(thiophene-2-amido)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety, which confer distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C12H8BrNO3S |
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Molecular Weight |
326.17 g/mol |
IUPAC Name |
5-bromo-2-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8BrNO3S/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
GBSCZSKZVKSHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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